molecular formula C14H23O3- B140751 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester CAS No. 128840-36-8

2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester

Cat. No.: B140751
CAS No.: 128840-36-8
M. Wt: 240.34 g/mol
InChI Key: HQCFGIFFVCFWGT-UHFFFAOYSA-M
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Description

2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyclohexyl ester group and a propenoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 4-(1,1-dimethylethyl)-2-hydroxycyclohexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to produce specialty polymers with unique properties.

    Biology: Investigated for its potential as a bioactive compound in drug development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester
  • 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)phenyl ester
  • Methacrylic acid, tert-butyl ester

Uniqueness

Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester stands out due to its unique cyclohexyl ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific performance characteristics, such as enhanced stability and reactivity.

Properties

IUPAC Name

(4-tert-butyl-2-hydroxycyclohexyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3/c1-9(2)13(16)17-12-7-6-10(8-11(12)15)14(3,4)5/h10-12,15H,1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUCDZZFJRODNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCC(CC1O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926218
Record name 4-tert-Butyl-2-hydroxycyclohexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128840-36-8
Record name 4-(1,1-Dimethylethyl)-2-hydroxycyclohexyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128840-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-2-hydroxycyclohexylmethacrylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-2-hydroxycyclohexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-TERT-BUTYL-2-HYDROXYCYCLOHEXYL METHACRYLATE
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